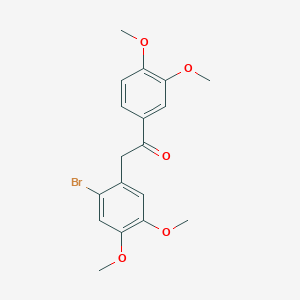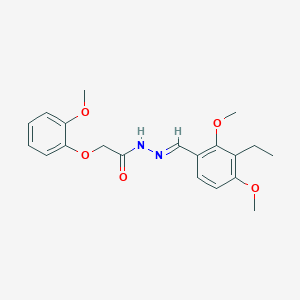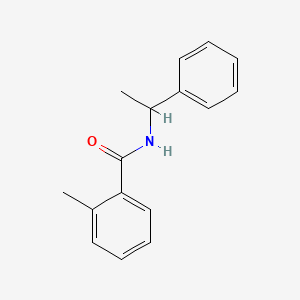
2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as 2C-B-4,5-dimethoxy-α-bromophenethylamine or simply as 2C-B-Br. It belongs to the phenethylamine family of compounds and has been found to have some interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2C-B-Br is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been found to bind to various serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. It has also been found to have some affinity for dopamine receptors. The binding of 2C-B-Br to these receptors leads to changes in neurotransmitter release and neuronal activity, which may underlie its effects on mood, perception, and cognition.
Biochemische Und Physiologische Effekte
2C-B-Br has been found to have some interesting biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its mood-enhancing effects. It has also been found to increase heart rate and blood pressure, which may be related to its stimulant-like effects. Additionally, it has been found to have some effects on body temperature and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2C-B-Br for lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. It has also been found to have some interesting effects on the central nervous system, which may make it useful for studying various aspects of brain function. However, one limitation of 2C-B-Br is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain. Additionally, its effects on the brain are not fully understood, which may make it difficult to interpret the results of studies using this compound.
Zukünftige Richtungen
There are several future directions for research on 2C-B-Br. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, it may be useful to study the long-term effects of 2C-B-Br on the brain and behavior, as well as its potential for abuse and addiction.
In conclusion, 2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method is complex and requires specialized knowledge and equipment. It has been found to have some interesting effects on the central nervous system, including changes in mood, perception, and cognition. While it has some advantages for lab experiments, it also has some limitations. There are several future directions for research on 2C-B-Br, including further exploration of its therapeutic potential and investigation of its effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
2C-B-Br has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have some interesting effects on the central nervous system, including changes in mood, perception, and cognition. It has also been found to have some potential therapeutic applications, such as in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO5/c1-21-15-6-5-11(8-16(15)22-2)14(20)7-12-9-17(23-3)18(24-4)10-13(12)19/h5-6,8-10H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKYCTDVQRBUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319476 | |
| Record name | STK093785 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
63856-81-5 | |
| Record name | NSC345774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK093785 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl ({1-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-naphthyl}oxy)acetate](/img/structure/B3875794.png)
![(4-{2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B3875800.png)



![N'-(9-anthrylmethylene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B3875826.png)
![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3875834.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3875855.png)
![N-[1-({2-[(5-bromo-2-furyl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3875861.png)

![2-[2-(9-anthrylmethylene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3875882.png)

![4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B3875901.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-pyridinylmethyl)-3-piperidinamine](/img/structure/B3875909.png)